Trovafloxacin mesylate

Description

Properties

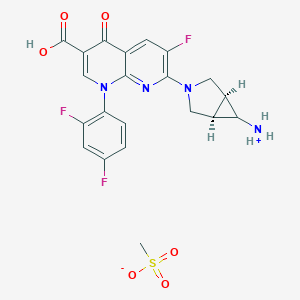

IUPAC Name |

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNZICQDCVYXFW-GIPYJWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045701 | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147059-75-4 | |

| Record name | Trovafloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROVAFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trovafloxacin Mesylate and DNA Gyrase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of trovafloxacin mesylate, with a primary focus on its interaction with DNA gyrase. It delves into the biochemical basis of inhibition, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antibacterial drug discovery and development.

Introduction: The Role of DNA Gyrase in Bacteria

DNA gyrase is a vital bacterial enzyme, absent in eukaryotes, making it an attractive target for antimicrobial agents.[4] This enzyme, a type II topoisomerase, is a heterotetramer composed of two GyrA and two GyrB subunits.[4][5] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA compaction, replication, and transcription.[5][6] The catalytic cycle of DNA gyrase involves the ATP-dependent, double-stranded cleavage of a DNA segment (the G-segment), passage of another DNA segment (the T-segment) through this break, and subsequent re-ligation of the cleaved DNA.[5]

Mechanism of Action of Trovafloxacin on DNA Gyrase

Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effect not by simply inhibiting the enzymatic activity of DNA gyrase, but by acting as a "poison." It stabilizes the transient covalent complex formed between DNA gyrase and the cleaved DNA strand.[4] This ternary complex, consisting of trovafloxacin, DNA gyrase, and DNA, effectively stalls the replication fork, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[4][7]

The interaction occurs within a specific region of the enzyme-DNA complex known as the quinolone-binding pocket. Key interactions involve:

-

Intercalation: The planar fluoroquinolone molecule intercalates into the DNA at the site of cleavage.[7]

-

Magnesium Ion Bridge: A non-catalytic magnesium ion plays a crucial role in mediating the binding of the fluoroquinolone to both the DNA and the enzyme. This is achieved through a water-metal ion bridge involving the C3-carboxyl and C4-keto groups of trovafloxacin and specific amino acid residues in the GyrA subunit, such as serine at position 83 and aspartic acid at position 87 (in E. coli).[4][8]

-

Interactions with GyrA and GyrB Subunits: The C-7 substituent of the fluoroquinolone molecule extends towards the GyrB subunit, and evidence suggests the existence of two distinct binding modes for fluoroquinolones within the cleaved complex, involving interactions with both GyrA and GyrB subunits.[7]

Dual Targeting of DNA Gyrase and Topoisomerase IV

Trovafloxacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[1][3] While DNA gyrase is the primary target in most Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria, such as Streptococcus pneumoniae.[4][9] This dual-targeting capability is thought to contribute to its broad spectrum of activity and potentially slow the development of bacterial resistance.[10]

Quantitative Data: Inhibitory Potency of Trovafloxacin

The inhibitory activity of trovafloxacin against DNA gyrase and topoisomerase IV has been quantified using various in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to assess the potency of the drug.

| Organism | Enzyme | Trovafloxacin IC50 (µg/mL) | Comparator: Ciprofloxacin IC50 (µg/mL) |

| Staphylococcus aureus | DNA Gyrase | - | 61.7 |

| Staphylococcus aureus | Topoisomerase IV | - | 3.0 |

| Streptococcus pneumoniae | DNA Gyrase | 5 - 10 | 40 |

| Streptococcus pneumoniae | Topoisomerase IV | 2.5 - 5.0 | 20 |

| Enterococcus faecalis | DNA Gyrase | - | 27.8 |

| Enterococcus faecalis | Topoisomerase IV | - | 9.30 |

Note: Direct IC50 values for trovafloxacin against purified S. aureus and E. faecalis enzymes were not consistently available in the reviewed literature; however, studies indicate its potent activity. For S. pneumoniae, trovafloxacin's enhanced activity compared to ciprofloxacin is evident.[7][11][12]

Experimental Protocols

Purification of DNA Gyrase (from E. coli)

This protocol outlines the overexpression and purification of the GyrA and GyrB subunits of E. coli DNA gyrase, which are then reconstituted to form the active A2B2 complex.[2][5]

Materials:

-

E. coli strains overexpressing GyrA and GyrB subunits.

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., TED buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT).

-

Lysozyme, phenylmethylsulfonyl fluoride (PMSF).

-

Streptomycin sulfate.

-

Chromatography resins (e.g., ion-exchange, affinity).

-

Dialysis tubing.

-

Bradford assay reagents.

-

SDS-PAGE reagents.

Procedure:

-

Overexpression: Grow E. coli cultures harboring the GyrA and GyrB expression plasmids in LB medium at 37°C to an OD600 of ~0.6. Induce protein expression with IPTG and continue incubation for several hours.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer containing lysozyme and PMSF. Incubate on ice and then lyse the cells by sonication.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Streptomycin Sulfate Precipitation: Add streptomycin sulfate to the supernatant to precipitate nucleic acids and some proteins. Centrifuge to pellet the precipitate.

-

Chromatography: Purify the GyrA and GyrB subunits from the supernatant separately using a series of chromatography steps, which may include ion-exchange and affinity chromatography.

-

Dialysis and Concentration: Dialyze the purified subunits against a storage buffer and concentrate if necessary.

-

Purity Assessment: Assess the purity of the subunits by SDS-PAGE.

-

Reconstitution: Reconstitute the active A2B2 DNA gyrase complex by mixing the purified GyrA and GyrB subunits.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and is used to determine the inhibitory effect of compounds like trovafloxacin.[13][14]

Materials:

-

Purified DNA gyrase.

-

Relaxed pBR322 plasmid DNA.

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 1.8 mM spermidine, 5 mM DTT, 6.5% glycerol, 0.36 mg/mL BSA, 9 µg/mL tRNA).[13]

-

ATP.

-

Trovafloxacin mesylate at various concentrations.

-

Stop solution (e.g., containing SDS and proteinase K).

-

Agarose gel electrophoresis reagents.

-

Ethidium bromide or other DNA stain.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of trovafloxacin.

-

Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the amount of supercoiled DNA in each lane to determine the IC50 of trovafloxacin.

DNA Cleavage Assay

This assay is used to detect the formation of the ternary cleavable complex (DNA gyrase-DNA-trovafloxacin) which is indicative of the drug's poisoning mechanism.[7][13]

Materials:

-

Purified DNA gyrase.

-

Supercoiled pBR322 plasmid DNA.

-

Cleavage buffer (similar to supercoiling buffer, but ATP is often omitted for quinolones).[13]

-

Trovafloxacin mesylate at various concentrations.

-

SDS.

-

Proteinase K.

-

Agarose gel electrophoresis reagents.

-

Ethidium bromide or other DNA stain.

Procedure:

-

Reaction Setup: Combine the cleavage buffer, supercoiled pBR322 DNA, and varying concentrations of trovafloxacin in a microcentrifuge tube.

-

Enzyme Addition: Add purified DNA gyrase to the mixture.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the formation of the cleavable complex.

-

Complex Trapping and Protein Digestion: Add SDS to denature the gyrase and trap the covalent DNA-protein intermediate. Follow this with the addition of proteinase K to digest the protein.

-

Electrophoresis: Analyze the DNA by agarose gel electrophoresis. The formation of the cleavable complex will result in the appearance of linear DNA (from double-stranded breaks).

-

Visualization and Quantification: Stain the gel and visualize. The amount of linear DNA is quantified to assess the potency of trovafloxacin in stabilizing the cleavable complex.

Visualizations

Trovafloxacin's Mechanism of Action on DNA Gyrase

Caption: Trovafloxacin's inhibitory action on DNA gyrase.

Experimental Workflow: DNA Supercoiling Inhibition Assay

Caption: Workflow for DNA supercoiling inhibition assay.

Logical Relationship: Dual Targeting and Resistance

Caption: Dual targeting by trovafloxacin and resistance pathways.

Conclusion

Trovafloxacin mesylate remains a significant molecule of interest for understanding the potent bactericidal action of fluoroquinolones. Its mechanism of action, centered on the poisoning of DNA gyrase and topoisomerase IV, provides a clear rationale for its broad-spectrum efficacy. The detailed understanding of its interaction with the enzyme-DNA complex, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing development of novel antibacterial agents that can overcome existing resistance mechanisms. This guide serves as a foundational resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

- 1. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of E. coli DNA Gyrase. [bio-protocol.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. Overexpression and Purification of Bacterial DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]

- 6. dot | Graphviz [graphviz.org]

- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 13. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.4. DNA Gyrase Assay [bio-protocol.org]

The Preclinical Journey of Trovafloxacin: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of trovafloxacin, a fluoroquinolone antibiotic. By examining data from key preclinical models—rats, dogs, and monkeys—we aim to offer a detailed resource for researchers and professionals involved in drug development. This document summarizes crucial quantitative data in structured tables, outlines detailed experimental methodologies, and visualizes complex processes through diagrams, offering a thorough understanding of trovafloxacin's absorption, distribution, metabolism, and excretion (ADME) profile in these species.

Pharmacokinetic Profile Across Species

Trovafloxacin exhibits variable pharmacokinetic parameters across different preclinical models. The following tables summarize the key quantitative data for intravenous and oral administration, as well as serum protein binding and red blood cell distribution.

Table 1: Intravenous Pharmacokinetic Parameters of Trovafloxacin

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 50 | 20 | 20 |

| Systemic Clearance (mL/min/kg) | 12.5 | 11.1 | 7.2 |

| Volume of Distribution (L/kg) | 0.9 | 1.7 | 4.3 |

| Elimination Half-Life (h) | 0.7 | 1.8 | 7.0 |

Source:[1]

Table 2: Oral Pharmacokinetic Parameters of Trovafloxacin

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 50 | 20 | 20 |

| Cmax (µg/mL) | 11.5 | 3.5 | 5.2 |

| Tmax (h) | 0.6 | 2.3 | 2.3 |

| Elimination Half-Life (h) | 2.2 | 2.5 | 7.5 |

| Oral Bioavailability (%) | 68[1] | 58[1] | 85[1] |

Source:[1]

Table 3: Serum Protein Binding and Red Blood Cell Distribution of Trovafloxacin

| Parameter | Rat | Dog | Monkey | Human |

| Serum Protein Binding (%) | 92[1][2] | 75[1] | 66[1] | 76[3] |

| Blood/Plasma Ratio | 0.84[2] | 0.94[2] | 1.04[2] | 0.74[2] |

| Fraction in Red Blood Cells | 0.29[2] | 0.45[2] | 0.41[2] | 0.19[2] |

Metabolism and Excretion

The metabolic fate and excretion routes of trovafloxacin are critical to understanding its disposition. The primary route of elimination for trovafloxacin in preclinical models is nonrenal, with biliary excretion playing a major role.[1][4]

In rats, the majority of an administered dose is excreted in the bile (around 59-67.1%), with fecal recovery being the predominant route of elimination (up to 99.8% for an oral dose in non-cannulated rats).[1][5] Trovafloxacin is extensively metabolized in rats, with only 3% of the dose excreted as the unchanged drug.[5] The major metabolic pathways are glucuronidation and acetylation, with no oxidative metabolites detected.[5]

In dogs, feces are the primary route of excretion for non-cannulated animals (97.6%).[5] However, studies in bile duct-cannulated dogs revealed that a significant portion of the dose is recovered in bile (28.2%) and urine (45.6%), suggesting that the surgical procedure can alter the drug's disposition.[5] Glucuronidation is a major metabolic pathway in dogs as well.[5] Notably, intestinal microflora appear to be involved in the formation of N-acetyltrovafloxacin in non-cannulated dogs.[5]

In monkeys, urinary recovery of the unchanged drug is less than 5%, also indicating that biliary excretion is a likely primary elimination pathway.[1]

The following diagram illustrates the major metabolic pathways of trovafloxacin identified in preclinical species.

Caption: Major metabolic pathways of trovafloxacin in preclinical models.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and metabolism studies of trovafloxacin in preclinical models.

Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetic profile of trovafloxacin is outlined below.

Caption: General experimental workflow for preclinical pharmacokinetic studies.

Animal Models and Dosing:

-

Species: Sprague-Dawley rats, beagle dogs, and monkeys were commonly used.[1][5]

-

Housing: Animals were housed in metabolism cages to facilitate the separate collection of urine and feces.[6]

-

Fasting: Animals were typically fasted overnight before oral administration of the drug.[2]

-

Drug Formulation: For oral dosing, trovafloxacin was often administered as a suspension in 0.1% methylcellulose.[2]

-

Dosing Regimen: Single oral or intravenous doses were administered.

Sample Collection:

-

Blood: Serial blood samples were collected at various time points post-dosing.[2] Serum or plasma was separated for analysis.

-

Urine and Feces: Urine and feces were collected over a period of up to 96 hours post-dosing.[2][6]

-

Bile: In specific studies, animals underwent bile duct cannulation to allow for the direct collection of bile.[1][5]

Analytical Methodology

The quantification of trovafloxacin and its metabolites in biological matrices is crucial for accurate pharmacokinetic and metabolism assessment.

-

Sample Preparation: Solid-phase extraction was a common method for extracting trovafloxacin from serum and urine prior to analysis.[7]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) was a primary analytical technique.[7] A C18 column was typically used with a mobile phase consisting of a mixture of phosphoric acid, acetonitrile, tetrabutylammonium hydroxide, and dibutyl amine phosphate reagent.[7]

-

Detection:

-

Quantification: The lower limit of quantification for trovafloxacin in serum and urine was reported to be 0.1 µg/mL, with linear calibration curves over a concentration range of 0.1 to 20.0 µg/mL.[7]

-

Internal Standard: A methyl derivative of trovafloxacin was often used as an internal standard to ensure accuracy and precision.[7]

Conclusion

The preclinical evaluation of trovafloxacin in rats, dogs, and monkeys reveals a pharmacokinetic profile characterized by good oral bioavailability and a primary elimination route through biliary excretion. The metabolism is dominated by Phase II conjugation reactions, namely glucuronidation and acetylation, with minimal oxidative metabolism. The detailed data and methodologies presented in this guide offer a valuable resource for understanding the preclinical ADME properties of trovafloxacin and can serve as a reference for future drug development and research in the field of fluoroquinolone antibiotics.

References

- 1. Pharmacokinetics of trovafloxacin (CP-99,219), a new quinolone, in rats, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and metabolism of single oral doses of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and excretion of trovafloxacin, a new quinolone antibiotic, in Sprague-Dawley rats and beagle dogs. Effect of bile duct cannulation on excretion pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Trovafloxacin mesylate as a selective pannexin 1 (PANX1) channel inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pannexin 1 (PANX1) channels are crucial mediators of cellular communication, involved in ATP release and the propagation of signaling molecules. Their activation is a key event in various physiological processes, including apoptosis, inflammation, and neurotransmission. The discovery of specific inhibitors for PANX1 is paramount for dissecting its roles in health and disease and for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of trovafloxacin mesylate, a fluoroquinolone antibiotic, as a potent and selective inhibitor of PANX1 channels. We present key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of channel biology and pharmacology.

Trovafloxacin Mesylate as a PANX1 Inhibitor: Quantitative Profile

Trovafloxacin has been identified as a direct and potent inhibitor of PANX1 channels. Its inhibitory effects have been characterized through various in vitro assays, providing a clear quantitative profile of its potency and selectivity.

| Parameter | Value | Cell Type / System | Reference |

| IC50 (PANX1 inward current) | ~4 µM | Apoptotic Jurkat cells, TEV-cleaved PANX1 channels | [1][2] |

| Selectivity | Does not inhibit Connexin 43 (Cx43) or Pannexin 2 (PANX2) | Not specified | [2][3] |

| Effect on ATP Release | Dose-dependent inhibition | Apoptotic Jurkat cells | [1] |

| Effect on Apoptotic Body Formation | Promotes formation of smaller apoptotic bodies | Apoptotic Jurkat cells | [1] |

| Effect on PANX1 Open Probability (NPo) | Reduces NPo from ~0.85 to ~0.15 | Excised inside-out patches with TEV-cleaved PANX1 | [1] |

Key Signaling Pathway: Apoptosis-Induced PANX1 Activation and Inhibition by Trovafloxacin

During apoptosis, effector caspases (caspase-3 and -7) cleave the C-terminal tail of the PANX1 protein. This cleavage removes an autoinhibitory domain, leading to the opening of the PANX1 channel. The open channel allows for the release of ATP and other small molecules, which act as "find-me" signals to attract phagocytes for the clearance of the apoptotic cell. Trovafloxacin directly blocks this open channel, preventing the release of these signaling molecules and altering the process of apoptotic body formation.

References

Methodological & Application

Application Notes and Protocols for Trovafloxacin Mesylate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trovafloxacin mesylate dosing and administration for in vivo research in rodent models. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own experiments.

Data Presentation: Trovafloxacin Mesylate Dosing Regimens

The following tables summarize quantitative data on trovafloxacin mesylate dosing in mice and rats for various research applications.

Table 1: Trovafloxacin Mesylate Dosing in Mouse Models

| Research Application | Mouse Strain | Route of Administration | Dosage (mg/kg) | Frequency/Duration | Vehicle | Reference(s) |

| Phototoxicity | BALB/c | Oral (gavage) | 10, 30, 90, 250 | Single dose | Not specified | [1][2] |

| Subcutaneous Abscess (B. fragilis & E. coli) | Not specified | Subcutaneous | 37.5 - 300 | Every 8 or 24 hours for 3 or 5 days | Saline | [1][2] |

| Subcutaneous Abscess (B. fragilis & E. coli) | Not specified | Subcutaneous | 150 | Single dose | Not specified | |

| Pneumonia (S. pneumoniae) | BALB/c | Not specified | 10 - 30 | Single dose or divided in 3 doses over 24 hours | Not specified | [3] |

| Intra-abdominal Abscess (B. fragilis) | Young and Senescent mice | Not specified | Not specified | Not specified | Not specified | [4] |

| Hepatotoxicity (with TNF-α) | Not specified | Intragastric (gavage) | Not specified | Single dose | Saline |

Table 2: Trovafloxacin Mesylate Dosing in Rat Models

| Research Application | Rat Strain | Route of Administration | Dosage (mg/kg) | Frequency/Duration | Vehicle | Reference(s) |

| Pharmacokinetics | Sprague-Dawley | Intravenous | 10 | Single dose | 1:1 glycerol formal/water | |

| Pharmacokinetics | Sprague-Dawley | Oral (gavage) | 50 | Single dose | 0.5% methylcellulose | [5] |

| Developmental Toxicity | Sprague-Dawley | Oral (gavage) | >5 | Daily from gestation day 6 to lactation day 21 | 0.5% aqueous methylcellulose | |

| Intra-abdominal Sepsis (E. coli & B. fragilis) | Wistar | Not specified | Not specified | Not specified | Not specified | [6] |

| Intra-abdominal Abscess (B. fragilis & E. coli) | Not specified | Parenteral (prodrug) | 40 (equivalent to 18.15 of active drug/rat/day) | Three times a day for 10 days | Not specified |

Experimental Protocols

Protocol 1: Oral Administration of Trovafloxacin Mesylate in Mice (General)

This protocol is a general guideline for the oral administration of trovafloxacin mesylate to mice via gavage.

Materials:

-

Trovafloxacin mesylate

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Sterile water

-

Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes

-

Animal balance

Procedure:

-

Animal Preparation: Acclimatize mice to handling for several days prior to the experiment to reduce stress. Weigh each mouse on the day of dosing to calculate the precise volume to be administered.

-

Drug Formulation:

-

Calculate the required amount of trovafloxacin mesylate based on the desired dose (mg/kg) and the number of animals.

-

Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).

-

Suspend the calculated amount of trovafloxacin mesylate in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring.

-

-

Administration:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Attach the gavage needle to the syringe containing the drug suspension.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg[7].

-

Gently remove the gavage needle.

-

-

Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions for at least a few hours post-administration and at regular intervals as dictated by the experimental design.

Protocol 2: Subcutaneous Administration for an Abscess Model in Mice

This protocol is based on a study investigating the efficacy of trovafloxacin in a murine subcutaneous abscess model[1][2].

Materials:

-

Trovafloxacin mesylate

-

Sterile saline

-

Bacterial cultures (e.g., Bacteroides fragilis, Escherichia coli)

-

Autoclaved cecal contents (as an adjuvant)

-

Syringes and needles for bacterial inoculation and drug administration

Procedure:

-

Abscess Induction:

-

Prepare an inoculum containing a mixture of the desired bacteria (e.g., B. fragilis and E. coli) and autoclaved cecal contents.

-

Inject the inoculum subcutaneously into the flank of the mice to induce abscess formation.

-

Allow the abscesses to establish for a set period (e.g., 3 days).

-

-

Drug Formulation:

-

Dissolve trovafloxacin mesylate in sterile saline to the desired concentrations for the different dosing groups (e.g., for doses ranging from 37.5 to 300 mg/kg/day).

-

-

Administration:

-

Begin treatment after the abscesses are established.

-

Administer the prepared trovafloxacin solution subcutaneously at a site different from the abscess induction site.

-

Dosing can be administered once daily (q24h) or in divided doses (e.g., every 8 hours, q8h) for the specified duration of the study (e.g., 3 or 5 days)[1][2].

-

-

Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect the abscesses. Efficacy can be determined by measuring the reduction in abscess weight and the number of viable bacteria (CFU/abscess) compared to a saline-treated control group.

Signaling Pathways and Visualizations

Trovafloxacin-induced hepatotoxicity is a significant area of research. Studies suggest that trovafloxacin can sensitize hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α). The following diagrams illustrate the experimental workflow for a hepatotoxicity model and the proposed signaling pathway.

Caption: Workflow for a rodent model of trovafloxacin and TNF-α induced liver injury.

Caption: Proposed signaling pathway of trovafloxacin-sensitized TNF-α hepatotoxicity.

References

- 1. In vivo efficacy of trovafloxacin against Bacteroides fragilis in mixed infection with either Escherichia coli or a vancomycin-resistant strain of Enterococcus faecium in an established-abscess murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Efficacy of Trovafloxacin against Bacteroides fragilis in Mixed Infection with either Escherichia coli or a Vancomycin-Resistant Strain of Enterococcus faecium in an Established-Abscess Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of trovafloxacin in a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of trovafloxacin for treatment of experimental Bacteroides infection in young and senescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacodynamics and microbiology of trovafloxacin in animal models of surgical infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols for Assessing Trovafloxacin-Induced Mitochondrial Dysfunction in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trovafloxacin (TVX) is a fluoroquinolone antibiotic that was withdrawn from widespread use due to its association with idiosyncratic drug-induced liver injury (DILI).[1][2] A significant body of evidence points towards mitochondrial dysfunction as a key mechanism underlying TVX-induced hepatotoxicity.[3][4] This document provides detailed application notes and experimental protocols for assessing mitochondrial dysfunction in hepatocytes exposed to Trovafloxacin. The protocols outlined are designed to be adaptable for use with various in vitro models, including primary hepatocytes and human hepatoma cell lines like HepG2.[3][5]

The assessment of drug-induced mitochondrial toxicity is a critical component of preclinical safety evaluation.[6] Trovafloxacin's toxicity is often exacerbated by underlying inflammatory conditions, a phenomenon that can be modeled in vitro by co-exposure with tumor necrosis factor-alpha (TNF-α).[7][8][9] The following protocols focus on key indicators of mitochondrial health and dysfunction, including the generation of reactive oxygen species (ROS), maintenance of mitochondrial membrane potential (ΔΨm), cellular ATP levels, and the induction of apoptosis.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Trovafloxacin-induced mitochondrial dysfunction and a general experimental workflow for its assessment.

Caption: Proposed signaling pathway for Trovafloxacin-induced hepatotoxicity.

Caption: General experimental workflow for assessing mitochondrial toxicity.

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from studies investigating Trovafloxacin-induced hepatotoxicity. These tables are intended to provide a reference for expected outcomes.

Table 1: Effects of Trovafloxacin on Mitochondrial and Cellular Parameters in Hepatocytes

| Parameter | Cell Type | Trovafloxacin Concentration | Co-treatment | Observation | Reference |

| Mitochondrial ROS | HepaRG | 10 µM, 20 µM | None | Concentration-dependent increase in mitochondrial ROS. | [5] |

| Intracellular Glutathione | HepaRG | 10 µM, 20 µM | None | Concentration-dependent reduction in glutathione levels. | [5] |

| ATP Levels | 3D Liver Model | ≥ 4 µM | None | Decreased ATP levels after 7 days of treatment. | [5] |

| Caspase-3 Activity | HepG2 | 20 µM | 4 ng/mL TNF-α | Significant increase in caspase-3 activity at 12 hours. | [7] |

| Caspase-9 Activity | HepG2 | 20 µM | 4 ng/mL TNF-α | Significant activation of caspase-9 starting at 8 hours. | [8][10] |

| Hepatic Protein Carbonyls | Sod2(+/-) mice | 33 mg/kg/day | In vivo | 2.5-fold increase. | [1] |

| Mitochondrial Aconitase Activity | Sod2(+/-) mice | 33 mg/kg/day | In vivo | 20% decrease. | [1] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the measurement of mitochondrial ROS using a fluorescent probe such as CellROX™ Deep Red Reagent.[5][11]

Materials:

-

Hepatocytes (e.g., HepG2 or primary human hepatocytes)

-

Cell culture medium

-

Trovafloxacin (TVX)

-

Vehicle control (e.g., DMSO)

-

CellROX™ Deep Red Reagent

-

Hoechst 33342 (for nuclear staining)

-

Phosphate-buffered saline (PBS)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of Trovafloxacin in cell culture medium. Remove the old medium from the cells and add the medium containing TVX or vehicle control. Include a positive control for ROS induction (e.g., tert-butyl hydroperoxide).

-

Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Staining:

-

Prepare a staining solution containing CellROX™ Deep Red Reagent (final concentration ~5 µM) and Hoechst 33342 (final concentration ~1 µg/mL) in pre-warmed cell culture medium.

-

Remove the treatment medium and add the staining solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with warm PBS.

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Use appropriate filter sets for CellROX™ Deep Red (e.g., excitation/emission ~644/665 nm) and Hoechst 33342 (e.g., excitation/emission ~350/461 nm).

-

Quantify the fluorescence intensity of CellROX™ in the cytoplasm, often normalized to the cell number (determined by nuclear count).

-

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.[12] A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Materials:

-

Hepatocytes

-

Cell culture medium

-

Trovafloxacin (TVX)

-

Vehicle control

-

TMRM (Tetramethylrhodamine, Methyl Ester)

-

Hoechst 33342

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

-

PBS

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader or high-content imager

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Staining:

-

Prepare a staining solution containing TMRM (final concentration 20-100 nM) and Hoechst 33342 in cell culture medium.

-

Remove the treatment medium and add the TMRM staining solution.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells twice with warm PBS.

-

Imaging and Analysis:

-

Measure fluorescence using a plate reader (e.g., excitation/emission ~548/573 nm for TMRM) or acquire images using a high-content imager.

-

The Hoechst stain is used to normalize the TMRM signal to the cell number.

-

A decrease in TMRM fluorescence intensity in TVX-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

-

Protocol 3: Determination of Cellular ATP Levels

This protocol describes the use of a luciferin/luciferase-based assay to quantify intracellular ATP levels, a direct indicator of mitochondrial function.

Materials:

-

Hepatocytes

-

Cell culture medium

-

Trovafloxacin (TVX)

-

Vehicle control

-

White, opaque 96-well plates

-

Commercially available ATP assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate. Follow steps 1-3 from Protocol 1.

-

Assay Procedure:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add a volume of the ATP assay reagent to each well equal to the volume of the cell culture medium.

-

Lyse the cells by mixing on an orbital shaker for 2 minutes.

-

-

Signal Stabilization and Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

A decrease in luminescence in TVX-treated wells compared to the vehicle control indicates a reduction in cellular ATP levels.

-

Protocol 4: Caspase-3/9 Activity Assay

This protocol outlines a fluorometric method for measuring the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[7][8][10]

Materials:

-

Hepatocytes

-

Cell culture medium

-

Trovafloxacin (TVX) and TNF-α

-

Vehicle control

-

6-well tissue culture plates

-

Fluorometric caspase-3/9 activity assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic substrate like DEVD-AFC for caspase-3 or LEHD-AFC for caspase-9)

-

Black-walled 96-well plates

-

Fluorometric plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Centrifuge the lysates to pellet cell debris.

-

-

Caspase Activity Measurement:

-

Transfer the supernatant (cell lysate) to a black-walled 96-well plate.

-

Add the reaction buffer and the fluorogenic caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Reading:

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: excitation ~400 nm, emission ~505 nm).

-

-

Data Analysis:

-

An increase in fluorescence intensity in treated samples compared to the control indicates an elevation in caspase activity. Results are often expressed as a fold change relative to the vehicle control.

-

References

- 1. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. KoreaMed Synapse [synapse.koreamed.org]

Trovafloxacin mesylate as a reference compound in predictive toxicology assays

Application Note & Protocols

Introduction

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI), a severe adverse reaction not predicted by preclinical studies.[1][2] This characteristic makes trovafloxacin mesylate an invaluable positive control and reference compound in the development and validation of predictive toxicology assays. Its well-documented hepatotoxicity, linked to inflammatory stress and metabolic activation, provides a robust benchmark for evaluating the sensitivity and specificity of novel in vitro and in vivo models designed to de-risk drug candidates early in development. This document outlines protocols for key assays using trovafloxacin and summarizes its toxicological profile.

Key Applications

-

Positive Control in Hepatotoxicity Assays: Trovafloxacin is used to induce a predictable toxic response in various liver models, including 3D microphysiological systems and co-cultures of hepatocytes with immune cells.[1][3] Its toxicity is often potentiated by inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), making it ideal for modeling idiosyncratic DILI.[3][4]

-

Mechanistic Studies of DILI: The compound serves as a tool to investigate the underlying mechanisms of liver injury, such as mitochondrial dysfunction, oxidative stress, and inflammasome activation.[1][5]

-

Reference for Phototoxicity Screening: Although considered less phototoxic than other fluoroquinolones like lomefloxacin, trovafloxacin can induce a mild phototoxic response at high doses, making it a useful, low-potency reference compound in phototoxicity studies.[6][7]

Physicochemical and Toxicological Properties

| Property | Value |

| IUPAC Name | 7-[(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid[8] |

| Molecular Formula | C₂₁H₁₉F₃N₄O₆S[8] |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10] |

| Primary Toxicities | Hepatotoxicity (Drug-Induced Liver Injury).[1][2][4] Phototoxicity (mild).[6][7] |

| Metabolism | Primarily through conjugation (ester glucuronide and N-acetyl metabolites). Minimal role of cytochrome P450 (CYP) in primary metabolism, but CYPs are implicated in the formation of reactive metabolites that can trigger toxicity.[5][9][11] The cyclopropylamine moiety is believed to be bioactivated to a reactive α,β-unsaturated aldehyde.[11][12] |

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity in a 3D Human Liver Microphysiological System (MPS)

This protocol is based on the methodology for evaluating DILI in a 3D liver model comprising hepatocytes, liver sinusoidal endothelial cells (LSECs), and macrophages.[1][2]

Objective: To assess the hepatotoxic potential of a test compound in comparison to trovafloxacin (TVX) as a positive control and levofloxacin (LVX) as a negative control.

Materials:

-

3D Human Liver Microphysiological System (e.g., containing differentiated HepaRG cells, primary human LSECs, and monocyte-derived macrophages)

-

Cell culture medium (VPM)

-

Trovafloxacin mesylate (Sigma-Aldrich)

-

Levofloxacin (Sigma-Aldrich)

-

DMSO (vehicle)

-

Staurosporine (positive control for cytotoxicity)

-

Assay kits for Lactate Dehydrogenase (LDH), Alanine Aminotransferase (ALT), and cytokine measurement (e.g., ELISA for TNF-α, IL-6)

-

Reagents for measuring mitochondrial Reactive Oxygen Species (ROS) (e.g., MitoSOX Red)

-

Reagents for measuring glutathione (GSH) levels (e.g., ThiolTracker Violet)

Procedure:

-

Preparation of Compounds:

-

Prepare a 20 mM stock solution of Trovafloxacin mesylate and Levofloxacin in DMSO.[1]

-

Prepare serial dilutions in culture medium to achieve final working concentrations (e.g., 1 µM, 10 µM, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.[1]

-

Prepare a 0.1% DMSO vehicle control and a 10 µM staurosporine positive control.[1]

-

-

Cell Treatment:

-

Culture the 3D liver models according to the manufacturer's instructions.

-

Replace the medium with the prepared compound dilutions, vehicle control, or positive control.

-

Incubate for a specified time course (e.g., 7 days), with medium changes as required.[2]

-

-

Endpoint Analysis:

-

Cytotoxicity Assessment: At the end of the treatment period, collect the culture supernatant. Measure the release of LDH and ALT using commercially available kits.

-

Inflammatory Response: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the supernatant using ELISA kits.

-

Mechanistic Analysis (Imaging):

-

Stain the cells with a mitochondrial ROS indicator (e.g., MitoSOX Red) and a glutathione-specific dye (e.g., ThiolTracker Violet).

-

Stain cell nuclei with DAPI for visualization.

-

Acquire images using fluorescence microscopy and quantify the fluorescence intensity to assess ROS formation and GSH depletion.[1]

-

-

Data Presentation:

Table 1: Trovafloxacin-Induced Cytotoxicity and Inflammatory Response in a 3D Liver Model

| Treatment (7 days) | LDH Release (Fold Change vs. Vehicle) | ALT Release (Fold Change vs. Vehicle) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Vehicle (0.1% DMSO) | 1.0 | 1.0 | Baseline | Baseline |

| Trovafloxacin (1 µM) | Data | Data | Data | Data |

| Trovafloxacin (10 µM) | Data | Data | Data | Data |

| Trovafloxacin (20 µM) | Data | Data | Data | Data |

| Levofloxacin (20 µM) | Data | Data | Data | Data |

| Staurosporine (10 µM) | Data | Data | Data | Data |

| *Data to be filled from experimental results. |

Table 2: Mechanistic Insights into Trovafloxacin Toxicity

| Treatment (7 days) | Mitochondrial ROS (Fold Change vs. Vehicle) | Intracellular GSH (Fold Change vs. Vehicle) |

| Vehicle (0.1% DMSO) | 1.0 | 1.0 |

| Trovafloxacin (10 µM) | Significant Increase[1] | Significant Decrease[1] |

| Trovafloxacin (20 µM) | Significant Increase[1] | Significant Decrease[1] |

| Levofloxacin (20 µM) | No Significant Change[1] | No Significant Change[1] |

| *Qualitative outcomes based on cited literature. Quantitative data to be filled from experimental results. |

Protocol 2: In Vivo Murine Phototoxicity Assay

This protocol is adapted from studies evaluating the phototoxic potential of fluoroquinolones in BALB/c mice.[6][7]

Objective: To assess the phototoxic potential of a test compound, using trovafloxacin as a low-potency positive control and lomefloxacin as a high-potency positive control.

Materials:

-

Fasted BALB/c mice

-

Trovafloxacin mesylate

-

Lomefloxacin hydrochloride (positive control)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Long-wave ultraviolet (UVA) light source

-

Caliper for ear thickness measurement

Procedure:

-

Animal Dosing:

-

UVA Exposure:

-

Evaluation of Phototoxicity:

-

Assess both ears of each mouse for signs of phototoxicity (erythema and edema) at multiple time points: before dosing, immediately after irradiation, and at 24, 48, 72, and 96 hours post-dosing.[6]

-

Measure the thickness of both ears at each time point using a caliper. A measurable increase in ear thickness is a key indicator of a positive response.[6]

-

-

Data Analysis:

-

Score erythema and edema based on a standardized scale.

-

Calculate the mean increase in ear thickness for each treatment group compared to the vehicle control group.

-

Statistically compare the responses between the test compound, trovafloxacin, lomefloxacin, and vehicle groups.

-

Data Presentation:

Table 3: Phototoxicity Endpoints in BALB/c Mice

| Treatment Group (Single Oral Dose) | Erythema/Edema Score (Peak Response) | Mean Increase in Ear Thickness (mm) at 24h |

| Vehicle + UVA | None/Minimal | Baseline |

| Trovafloxacin (90 mg/kg) + UVA | Mild[6] | Data |

| Trovafloxacin (250 mg/kg) + UVA | Mild[6] | Data |

| Lomefloxacin (71 mg/kg) + UVA | Strong and Persistent[6] | Data |

| Test Compound (Dose X) + UVA | Data | Data |

| *Data to be filled from experimental results. |

Mechanistic Pathways and Workflows

Trovafloxacin-Induced Hepatotoxicity Pathway

The toxicity of trovafloxacin is a multi-step process involving metabolic activation and the induction of an inflammatory response, leading to hepatocyte apoptosis and necrosis.

Caption: Signaling pathway for trovafloxacin-induced hepatotoxicity.

Experimental Workflow for In Vitro DILI Screening

This diagram illustrates the general workflow for screening compounds for potential DILI using a 3D liver model with trovafloxacin as a reference.

Caption: Workflow for in vitro DILI screening using 3D liver models.

References

- 1. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the phototoxic potential of trovafloxacin in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 11. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating Trovafloxacin's Role in TNF-α Mediated Cytotoxicity in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (TVX) is a fluoroquinolone antibiotic that was withdrawn from the market due to a high risk of severe, idiosyncratic drug-induced liver injury (IDILI).[1][2] Subsequent research has revealed that TVX does not cause direct hepatotoxicity on its own but rather sensitizes liver cells to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4] This synergistic interaction, where a non-hepatotoxic dose of TVX combined with a non-toxic level of TNF-α leads to significant liver cell death, serves as a critical model for studying the mechanisms of IDILI.[5][6] Understanding this interplay is paramount for developing safer pharmaceuticals and predictive toxicology models.

These application notes provide a detailed overview and experimental protocols for investigating the molecular mechanisms underlying TVX- and TNF-α-induced hepatotoxicity. The described methodologies are designed to enable researchers to replicate and build upon existing findings, particularly focusing on the roles of key signaling pathways such as c-Jun N-terminal kinase (JNK), caspase activation, and extracellular signal-regulated kinase (ERK).

Key Signaling Pathways

Trovafloxacin sensitizes hepatocytes to TNF-α-induced apoptosis through a complex interplay of signaling cascades. While TNF-α signaling alone can initiate both cell survival and cell death pathways, the presence of trovafloxacin shifts the balance towards apoptosis. Key events include the prolonged activation of JNK and the subsequent activation of the caspase cascade, leading to DNA damage and cell death.[6][7] Additionally, trovafloxacin can induce replication stress, which, when combined with TNF-α, activates the ERK and Ataxia Telangiectasia and Rad3-related (ATR) pathways, further contributing to cytotoxicity.[3][8] Trovafloxacin has also been shown to reduce the clearance of TNF-α, thereby prolonging the inflammatory stimulus.[4][5]

Caption: Trovafloxacin and TNF-α signaling pathway leading to apoptosis.

Data Presentation

The following tables summarize quantitative data from representative studies on the synergistic cytotoxicity of Trovafloxacin and TNF-α in liver cells.

Table 1: In Vitro Cytotoxicity in HepG2 Cells

| Treatment | Trovafloxacin (µM) | TNF-α (ng/mL) | % Cytotoxicity (relative to control) | Reference |

| Vehicle Control | 0 | 0 | Baseline | [9] |

| Trovafloxacin alone | 20 | 0 | No significant increase | [9][10] |

| TNF-α alone | 0 | 4 | No significant increase | [9][10] |

| Trovafloxacin + TNF-α | 20 | 4 | Robust and reproducible increase | [9] |

| Levofloxacin + TNF-α | - | 10 | No significant increase | [9] |

Table 2: Caspase-3 Activation in HepG2 Cells

| Treatment | Time (hours) | Caspase-3 Activity (fold change vs. control) | Reference |

| Trovafloxacin + TNF-α | 8 | Significant increase | [3] |

| Trovafloxacin alone | 8 | No significant increase | [3] |

| Trovafloxacin + TNF-α + Pan-caspase inhibitor | 8 | Activity abolished | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to study the synergistic cytotoxicity of trovafloxacin and TNF-α.

Protocol 1: In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol outlines the steps to assess cell death in the human hepatoblastoma cell line, HepG2, following co-treatment with trovafloxacin and TNF-α.

Materials:

-

HepG2 cells (ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (or other antibiotic/antimycotic)

-

Trovafloxacin (TVX)

-

Recombinant Human TNF-α

-

96-well cell culture plates

-

Cytotoxicity detection kit (e.g., LDH assay)

Procedure:

-

Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic in a humidified incubator at 37°C and 5% CO2.[3]

-

Cell Seeding: Seed HepG2 cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere for 24-48 hours.

-

Treatment Preparation: Prepare stock solutions of TVX and TNF-α. A typical final concentration for TVX is 20 µM and for TNF-α is 4 ng/mL, which have been shown to induce a robust cytotoxic response when combined.[9]

-

Cell Treatment: Remove the culture medium and replace it with fresh medium containing the vehicle control, TVX alone, TNF-α alone, or a combination of TVX and TNF-α.

-

Incubation: Incubate the treated cells for 24 hours.

-

Cytotoxicity Measurement: Measure cytotoxicity using a lactate dehydrogenase (LDH) assay kit according to the manufacturer's instructions. LDH is a cytosolic enzyme released into the culture medium upon cell lysis.

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Protocol 2: Caspase-3 Activity Assay

This protocol is for quantifying the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

Trovafloxacin (TVX)

-

Recombinant Human TNF-α

-

Fluorometric caspase-3 activity assay kit

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Cell Culture and Seeding: Culture and seed HepG2 cells in 6-well plates as described in Protocol 1, scaling up the cell number appropriately.

-

Cell Treatment: Treat the cells with the desired concentrations of TVX and/or TNF-α.

-

Incubation: Incubate the cells for a specified time course. Significant caspase-3 activation has been observed at 8-12 hours post-treatment.[3]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the caspase-3 assay kit.

-

Caspase-3 Activity Measurement:

-

Add the cell lysate to a 96-well microplate.

-

Add the caspase-3 substrate from the kit to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Quantify the caspase-3 activity relative to the protein concentration of the cell lysate and express it as a fold change compared to the vehicle-treated control group.

Protocol 3: JNK Activation Assay (Western Blot)

This protocol describes how to assess the activation of JNK by detecting its phosphorylated form via Western blotting.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

Trovafloxacin (TVX)

-

Recombinant Human TNF-α

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture, Seeding, and Treatment: Follow the procedures outlined in Protocol 2. Prolonged JNK activation is a key finding, so a time course experiment (e.g., 1, 4, 8, 12 hours) is recommended.[6]

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total JNK to normalize the phospho-JNK signal.

Conclusion

The synergistic cytotoxicity of trovafloxacin and TNF-α in liver cells provides a valuable in vitro model for investigating the mechanisms of idiosyncratic drug-induced liver injury. The protocols and data presented here offer a framework for researchers to explore the intricate signaling pathways involved in this phenomenon. By elucidating these mechanisms, the scientific community can work towards the development of safer drugs and more predictive preclinical safety assessment strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 3. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trovafloxacin enhances TNF-induced inflammatory stress and cell death signaling and reduces TNF clearance in a murine model of idiosyncratic hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Hepatocellular Apoptosis Induced by Trovafloxacin-Tumor Necrosis Factor-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of hepatocellular apoptosis induced by trovafloxacin-tumor necrosis factor-alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trovafloxacin-induced replication stress sensitizes HepG2 cells to tumor necrosis factor-alpha-induced cytotoxicity mediated by extracellular signal-regulated kinase and ataxia telangiectasia and Rad3-related - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Trovafloxacin Mesylate for Establishing Animal Models of Idiosyncratic Liver Injury: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing trovafloxacin mesylate to establish animal models of idiosyncratic drug-induced liver injury (iDILI). Trovafloxacin, a fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, serves as a valuable tool in preclinical research to investigate the mechanisms of iDILI and to evaluate the potential hepatotoxicity of new drug candidates. The model described herein, which involves co-administration of trovafloxacin with a non-hepatotoxic inflammatory stimulus like lipopolysaccharide (LPS), effectively recapitulates key features of human iDILI in rodents.

I. Introduction to Trovafloxacin-Induced iDILI Models

Idiosyncratic drug-induced liver injury is a rare but potentially fatal adverse drug reaction that is not readily predicted by standard preclinical toxicology studies.[1][2] The "inflammatory stress" hypothesis suggests that a pre-existing or concurrent inflammatory state can render an individual susceptible to the hepatotoxic effects of certain drugs.[3][4] Animal models based on this hypothesis have successfully reproduced iDILI for several drugs, including trovafloxacin.[3]

The co-exposure of rodents to a dose of trovafloxacin that is non-toxic on its own, with a sub-toxic dose of LPS (an endotoxin that mimics bacterial infection and induces an inflammatory response), leads to significant liver injury.[5][6] This model is highly specific, as structurally similar but non-hepatotoxic fluoroquinolones, like levofloxacin, do not induce liver injury under the same conditions.[5][6] The resulting liver damage is characterized by hepatocellular necrosis and is dependent on the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[6][7]

II. Quantitative Data Summary

The following tables summarize key quantitative data from representative studies using the trovafloxacin/LPS co-exposure model in mice.

Table 1: Dosing and Timing for Trovafloxacin/LPS-Induced Liver Injury in Mice

| Parameter | Value | Reference |

| Animal Model | Male C57BL/6 Mice | [6] |

| Trovafloxacin (TVX) Dose | 150 mg/kg | [8] |

| TVX Administration Route | Intragastric gavage | [8] |

| Lipopolysaccharide (LPS) Dose | Non-hepatotoxic dose (e.g., 25-50 µg/kg) | [6] |

| LPS Administration Route | Intraperitoneal (i.p.) injection | [9] |

| Timing of Administration | TVX administered 3 hours prior to LPS | [6] |

| Time to Onset of Injury | 6-8 hours post-LPS administration | [6] |

Table 2: Key Biomarkers of Trovafloxacin/LPS-Induced Liver Injury in Mice

| Biomarker | Control Group (Vehicle + Saline) | TVX Only | LPS Only | TVX + LPS | Reference |

| Plasma ALT (IU/L) | ~50 | ~50 | ~100 | > 1000 | [6] |

| Plasma TNF-α (pg/mL) | Undetectable | Undetectable | ~500 | > 2000 | [6][10] |

| Plasma IFN-γ (pg/mL) | Undetectable | Undetectable | Undetectable | Significantly Increased | [5][7] |

| Liver Histopathology | Normal | Normal | Mild Inflammation | Severe hepatocellular necrosis | [5][6] |

III. Experimental Protocols

A. Trovafloxacin/LPS Co-exposure Model in Mice

This protocol outlines the steps to induce idiosyncratic-like liver injury in mice using trovafloxacin and LPS.

Materials:

-

Trovafloxacin mesylate

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Gavage needles

-

Syringes and needles for i.p. injection

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

Fasting: Fast mice for 7 hours prior to drug administration to ensure consistent drug absorption.[8]

-

Trovafloxacin Preparation: Prepare a suspension of trovafloxacin mesylate in the vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Trovafloxacin Administration: Administer trovafloxacin or vehicle to the respective groups via intragastric gavage.[8]

-

LPS Preparation: Prepare a solution of LPS in sterile saline at the desired concentration.

-

LPS Administration: Three hours after trovafloxacin administration, inject mice intraperitoneally with LPS or sterile saline.[6]

-

Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.

-

Blood Collection: Collect blood via cardiac puncture for the analysis of plasma alanine aminotransferase (ALT) and cytokine levels (TNF-α, IFN-γ).

-

Tissue Harvesting: Harvest the liver and fix a portion in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analyses.

B. Trovafloxacin/TNF-α Co-exposure Model in Mice

This is an alternative model that directly utilizes TNF-α as the inflammatory trigger.

Materials:

-

Trovafloxacin mesylate

-

Recombinant murine TNF-α

-

Vehicle for Trovafloxacin

-

Sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Gavage needles

-

Syringes and needles for i.p. injection

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Animal Acclimation and Fasting: Follow steps 1 and 2 from the Trovafloxacin/LPS protocol.

-

Trovafloxacin Preparation and Administration: Follow steps 3 and 4 from the Trovafloxacin/LPS protocol.

-

TNF-α Preparation: Prepare a solution of recombinant murine TNF-α in sterile saline.

-

TNF-α Administration: Three hours after trovafloxacin administration, inject mice intraperitoneally with TNF-α or sterile saline.[9]

-

Sample Collection: Euthanize mice at various time points (e.g., 2 and 4 hours) after TNF-α injection for blood and liver tissue collection as described in the Trovafloxacin/LPS protocol.[9]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in trovafloxacin-induced iDILI and the experimental workflow.

References

- 1. Models of Idiosyncratic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Coexposure of Mice to Trovafloxacin and Lipopolysaccharide, a Model of Idiosyncratic Hepatotoxicity, Results in a Unique Gene Expression Profile and Interferon Gamma–Dependent Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide and trovafloxacin coexposure in mice causes idiosyncrasy-like liver injury dependent on tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coexposure of mice to trovafloxacin and lipopolysaccharide, a model of idiosyncratic hepatotoxicity, results in a unique gene expression profile and interferon gamma-dependent liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Trovafloxacin in Comparative Fluoroquinolone Toxicity Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trovafloxacin in comparative research on fluoroquinolone class toxicities. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to a high incidence of severe hepatotoxicity.[1][2][3][4][5] This characteristic, however, makes it a valuable tool in toxicological research to understand the mechanisms of drug-induced liver injury (DILI) and other fluoroquinolone-associated adverse effects. By comparing the toxicological profile of trovafloxacin with other fluoroquinolones, researchers can identify structural motifs associated with toxicity and develop safer antimicrobial agents.

Core Toxicities Associated with Trovafloxacin

Trovafloxacin has been instrumental in elucidating several key toxicities associated with the fluoroquinolone class. The primary areas of investigation include:

-

Hepatotoxicity: Trovafloxacin is well-known for causing severe, idiosyncratic liver injury.[1][2][3][4][5] Research suggests that its hepatotoxic effects are linked to the formation of reactive metabolites.[6][7][8] Specifically, the cyclopropylamine moiety of trovafloxacin can be oxidized by cytochrome P450 enzymes and myeloperoxidase to form a reactive α,β-unsaturated aldehyde.[6][7] This reactive intermediate can form covalent adducts with hepatic proteins, leading to cellular damage and an immune response.[7][8] Animal studies have highlighted the role of co-exposure to inflammatory mediators like lipopolysaccharide (LPS) in exacerbating trovafloxacin-induced liver injury.[1]

-

Phototoxicity: While a known class effect of fluoroquinolones, trovafloxacin exhibits significantly less photosensitizing potential compared to other fluoroquinolones like ciprofloxacin and lomefloxacin.[9][10] This lower potential makes it a useful negative control in comparative phototoxicity studies.

-

Cardiotoxicity: Fluoroquinolones can prolong the QT interval, potentially leading to life-threatening arrhythmias like Torsades de Pointes (TdP).[11][12][13] Trovafloxacin has been shown to have a lesser effect on the action potential duration in cardiac myocytes compared to agents like sparfloxacin, grepafloxacin, moxifloxacin, and gatifloxacin.[11]

-

Mitochondrial Toxicity: Emerging research indicates that fluoroquinolone toxicity may be linked to mitochondrial dysfunction.[14][15][16][17] Trovafloxacin has been shown to contribute to mitochondrial reactive oxygen species (ROS) formation and glutathione depletion in hepatic models.[2][4]

Data Presentation: Comparative Fluoroquinolone Toxicities

The following tables summarize quantitative data from various studies, comparing the toxicities of trovafloxacin with other fluoroquinolones.

Table 1: Comparative Phototoxicity of Fluoroquinolones in Healthy Subjects

| Fluoroquinolone | Mean Decrease in Delayed-Reaction MED (24h) at 335 ± 30 nm vs. Placebo (%) | Mean Decrease in Delayed-Reaction MED (24h) at 365 ± 30 nm vs. Placebo (%) |